TeTrabuTylphosphonium dihydrogen Trifluoride
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Overview
Description
TeTrabuTylphosphonium dihydrogen Trifluoride is a chemical compound known for its utility in selective nucleophilic fluorination reactions. It is a derivative of tetrabutylphosphonium fluoride and is often used as a source of fluoride ions in various chemical processes .
Preparation Methods
TeTrabuTylphosphonium dihydrogen Trifluoride can be synthesized through several methods. One common synthetic route involves the reaction of tetrabutylphosphonium hydroxide with aqueous hydrofluoric acid (HF). The resulting product is then further reacted with butyllithium (BuLi) to yield this compound . Industrial production methods typically follow similar procedures but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
TeTrabuTylphosphonium dihydrogen Trifluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It is commonly used in nucleophilic substitution reactions where it acts as a fluoride source.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxiranes, alkyl halides, and alcohols.
Major Products: The major products formed from these reactions are fluorinated organic compounds, which are valuable in various chemical syntheses.
Scientific Research Applications
TeTrabuTylphosphonium dihydrogen Trifluoride has several scientific research applications:
Mechanism of Action
The mechanism by which TeTrabuTylphosphonium dihydrogen Trifluoride exerts its effects primarily involves the release of fluoride ions. These ions act as nucleophiles, attacking electrophilic centers in organic molecules to form new carbon-fluorine bonds. This process is facilitated by the tetrabutylphosphonium cation, which stabilizes the fluoride ions and enhances their reactivity .
Comparison with Similar Compounds
TeTrabuTylphosphonium dihydrogen Trifluoride can be compared with other fluoride sources such as:
Tetrabutylammonium fluoride: Similar in function but differs in the cation used.
Potassium fluoride: Commonly used but less selective compared to this compound.
Cesium fluoride: Another fluoride source with different solubility and reactivity properties.
This compound is unique due to its high selectivity and efficiency in nucleophilic fluorination reactions, making it a preferred choice in many synthetic applications .
Biological Activity
TeTrabuTylphosphonium dihydrogen trifluoride (TDTF) is a chemical compound recognized for its significant role in the synthesis of fluorinated compounds, which are essential in various fields including medicinal chemistry and materials science. This article explores the biological activity of TDTF, focusing on its mechanisms, applications, and relevant research findings.
Overview of this compound
- Chemical Formula : C₁₆H₃₈F₃P
- Molecular Weight : 318.44 g/mol
- IUPAC Name : Hydron; tetrabutylphosphanium; trifluoride
- CAS Number : 121240-58-2
TDTF is primarily utilized as a source of fluoride ions in nucleophilic fluorination reactions, which are critical for the synthesis of fluorinated organic compounds. The compound is synthesized through the reaction of tetrabutylphosphonium hydroxide with hydrofluoric acid, followed by treatment with butyllithium.
The biological activity of TDTF largely stems from its ability to release fluoride ions. These ions act as nucleophiles, facilitating the formation of carbon-fluorine bonds in organic molecules. The tetrabutylphosphonium cation enhances the stability and reactivity of fluoride ions, making TDTF a preferred reagent in selective fluorination processes.
Medicinal Chemistry
Fluorinated compounds are known for their enhanced biological activity and metabolic stability. TDTF plays a crucial role in:
- Synthesis of Fluorinated Drugs : Fluorinated pharmaceuticals often exhibit improved pharmacokinetic properties, making TDTF valuable in drug development.
- Surface Treatments : TDTF has been investigated for its effects on bonding strength in dental applications, particularly with titanium surfaces. A study showed that titanium specimens treated with TDTF exhibited significantly improved bond strengths when bonded to resin composites compared to untreated controls .
Case Studies
-
Dental Applications :
- A study evaluated the effect of TDTF on titanium surface treatments for dental bonding. Specimens treated with TDTF showed enhanced bond strength after thermal cycling tests, indicating improved durability and adhesion properties .
- The shear bond strengths were statistically analyzed, revealing that treated specimens maintained higher bond strengths over time compared to untreated samples .
-
Fluorination Reactions :
- Research demonstrated that TDTF can be effectively used in nucleophilic substitution reactions to synthesize various fluorinated compounds, which are important in pharmaceutical applications.
Comparative Analysis with Similar Compounds
Compound | Selectivity | Reactivity | Application Area |
---|---|---|---|
This compound | High | High | Medicinal chemistry, surface treatments |
Tetrabutylammonium Fluoride | Moderate | Moderate | General fluorination reactions |
Potassium Fluoride | Low | High | General use but less selective |
TDTF's high selectivity and efficiency make it preferable over other fluoride sources like potassium fluoride or tetrabutylammonium fluoride in specific applications.
Properties
IUPAC Name |
hydron;tetrabutylphosphanium;trifluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVCIYOIUBIQLU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CCCC[P+](CCCC)(CCCC)CCCC.[F-].[F-].[F-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38F3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.